(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17226838
InChI: InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1
SMILES:
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.71 g/mol

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC17226838

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.71 g/mol

* For research use only. Not for human or veterinary use.

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride -

Specification

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
IUPAC Name (2S,6R)-6-phenylpiperidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1
Standard InChI Key WEJSMUPIMJAVAK-DHXVBOOMSA-N
Isomeric SMILES C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2.Cl
Canonical SMILES C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl

Introduction

(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a stereochemically defined piperidine derivative. Piperidine-based compounds are widely studied in medicinal chemistry due to their biological activity and structural versatility. This specific compound features a phenyl group at the 6-position and a carboxylic acid group at the 2-position, with its hydrochloride salt form enhancing solubility and stability for potential pharmaceutical applications.

Structural Features

The compound has the following key structural characteristics:

  • Molecular Formula: C12H16ClNO2

  • Stereochemistry: The (2S,6R) configuration indicates the spatial arrangement of substituents around the piperidine ring, which adopts a chair conformation typical of saturated six-membered rings.

  • Functional Groups:

    • A phenyl group at the 6-position contributes to hydrophobic interactions.

    • A carboxylic acid group at the 2-position provides hydrogen bonding potential.

    • The hydrochloride salt enhances ionic interactions in aqueous environments.

Synthesis Pathways

The synthesis of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves:

  • Starting Materials: Precursors such as phenyl-substituted ketones and amino acids.

  • Reduction and Cyclization: Enantioselective reduction of intermediates followed by cyclization to form the piperidine ring.

  • Resolution of Stereoisomers: Chiral catalysts or reagents ensure stereochemical control during synthesis.

Biological Significance

Piperidine derivatives, including this compound, are known for their pharmacological properties:

  • Potential Applications:

    • As intermediates in drug development for neurological disorders.

    • Inhibitors or modulators of enzyme activity.

  • Mechanism of Action: The phenyl group may interact with hydrophobic pockets of target proteins, while the carboxylic acid can engage in hydrogen bonding with active site residues.

Analytical Techniques

Characterization of this compound can be achieved using:

  • NMR Spectroscopy: To confirm stereochemistry and functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • X-ray Crystallography: To elucidate three-dimensional structure and conformational details.

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